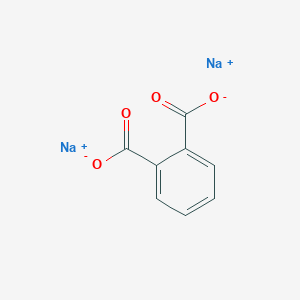

Disodium phthalate

Vue d'ensemble

Description

Disodium phthalate is an inorganic salt that acts as an effective chelating agent . It is a salt of two molecules of disodium and one molecule of phthalic acid . It has been shown to reduce the amount of calcium, magnesium, and iron ions present in water by adsorbing them onto its surface .

Synthesis Analysis

Sodium acid phthalate was synthesized, and the single crystal was harvested using the Slow Evaporation Solution Growth Technique (SEST) method . From the Powder X-ray Diffraction (PXRD) analysis, the lattice parameters and the crystal system were calculated. The High-Resolution X-ray Diffraction (HRXRD) investigation ensures that the grown ingot shows good crystalline nature without any grain boundaries .Molecular Structure Analysis

The molecular formula of disodium phthalate is C8H4Na2O4 . It has an average mass of 210.094 Da and a monoisotopic mass of 209.990494 Da .Chemical Reactions Analysis

Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .Physical And Chemical Properties Analysis

The environmental fate, transport, and transformation/degradation of phthalates under natural conditions are highly dependent on their physical and chemical properties .Applications De Recherche Scientifique

Food and Beverage Industry

Phthalates, including Disodium phthalate, are found in a variety of food and beverages . They can be easily released from plastics to water, food, soil, air, making them ubiquitous environmental contaminants . High concentrations of phthalates have been reported in soft drinks, mineral waters, wine, oil, ready-to-eat meals, and other products .

Personal Care Products

Phthalates are found in various kinds of day-to-day products, like personal care products (soaps, shampoos, detergents, etc.) . They are used to increase the malleability and flexibility of these products .

Plastic Industry

Phthalates are often used to increase the malleability and flexibility of polymeric materials . They offer excellent durability and stability, making them frequently used as plasticizers in a variety of industries .

Medical Devices

Phthalates have a wide spectrum of industrial uses, from the manufacture of plastics to food contact applications, children’s toys, and medical devices . They can be easily released from these products, leading to potential exposure .

Environmental Contaminants

Due to their widespread applications, phthalates have become a pervasive environmental contaminant . They contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .

Endocrine Disruptors

Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . The United States Environmental Protection Agency (USEPA) has designated six phthalate congeners as priority contaminants, including Disodium phthalate .

Biodegradation

Biodegradation of phthalates using microorganisms could play a significant role in removing these harmful compounds from the environment . Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Research and Development

Due to their environmental and health impacts, there is now a great emphasis and impetus on developing efficient and effective technologies for removing these compounds from the environment . This has opened up a new field of research and development focusing on the biodegradation of phthalates .

Mécanisme D'action

Target of Action

Disodium phthalate, also known as Sodium phthalate, primarily targets the endocrine system . It interferes with nuclear receptors in various neural structures involved in controlling brain functions . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Disodium phthalate acts as an endocrine-disrupting chemical (EDC). It affects the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Biochemical Pathways

Phthalates, including Disodium phthalate, are known to induce multi-organ damage through a number of mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .

Pharmacokinetics

The understanding of Disodium phthalate absorption, distribution, metabolism, and elimination (‘pharmacokinetics’) in the organism is still limited . It is known that certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification, and these are excreted via urine and/or feces .

Result of Action

The result of Disodium phthalate’s action can lead to neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . Continuous exposure to phthalates in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .

Action Environment

The environmental fate, transport, and transformation/degradation of Disodium phthalate under natural conditions are highly dependent on their physical and chemical properties . Phthalates are expected to be readily biodegradable and the rate of abiotic hydrolysis is considered negligible to slow under environmental conditions .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

There is a great emphasis and impetus on developing efficient and effective technologies for removing these harmful compounds from the environment . Biodegradation of phthalates using microorganisms could play a significant role . This work will provide an overview of phthalate pollution and biodegradation as a sustainable approach for their removal from major environmental matrixes, along with the challenges and future research perspectives for the clean-up of phthalates .

Propriétés

IUPAC Name |

disodium;phthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWKKEIVHQXCPI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-99-3 (Parent) | |

| Record name | Disodium phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60889651 | |

| Record name | Disodium 1,2-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Disodium phthalate | |

CAS RN |

15968-01-1 | |

| Record name | Disodium phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 1,2-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB14YV193C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

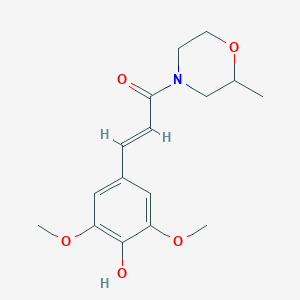

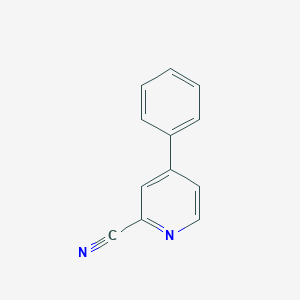

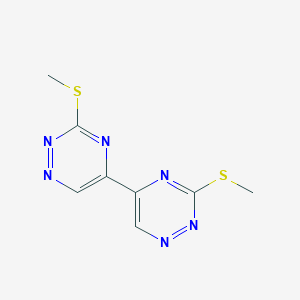

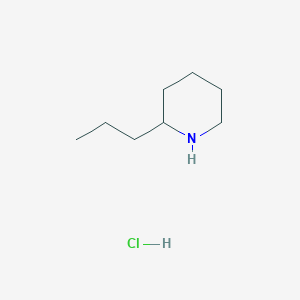

Feasible Synthetic Routes

Q & A

ANone: Sodium phthalate, also known as disodium phthalate, has the molecular formula C8H4Na2O4 and a molecular weight of 210.10 g/mol.

A: Sodium phthalate can be characterized using various spectroscopic techniques. * FT-IR: Infrared spectroscopy reveals characteristic peaks for carboxylate groups and aromatic ring vibrations. For example, researchers used FT-IR to study the adsorption of sodium phthalate onto hydration grossular and hematite surfaces. [, ]* XPS: X-ray photoelectron spectroscopy provides information about the elemental composition and chemical states of sodium phthalate. This technique was employed to investigate the adsorption mechanism of sodium phthalate on mineral surfaces. []* XRD: X-ray diffraction is used to determine the crystal structure and phase purity of sodium phthalate. Studies have employed XRD to analyze the structure of synthesized sodium phthalate compounds. [, , , , ]

A: Studies have examined the thermal stability of sodium phthalate and its derivatives. Thermogravimetric analysis (TGA) showed that sodium phthalate exhibits good thermal stability up to high temperatures. [, ] Additionally, research suggests its stability in various solutions for specific applications. [, , , ]

A: * Buffer solutions: Sodium phthalate, particularly its acidic form (potassium hydrogen phthalate), is widely used as a primary standard for preparing buffer solutions in analytical chemistry due to its high purity and stability. [, , ]* Corrosion inhibition: Research explored the potential of sodium phthalate as a corrosion inhibitor for steel in alkaline solutions contaminated with chloride. []* Polymer composites: Sodium phthalate acts as a nucleating agent, influencing the crystallization and mechanical properties of polypropylene composites. []

A: While not a traditional catalyst, studies show that sodium phthalate can play a role in facilitating certain chemical reactions. For instance, in the synthesis of cadmium oxide nanoparticles, a phthalate precursor was used, suggesting its involvement in the formation process. [] Additionally, the presence of sodium phthalate influenced the kinetics of intramolecular general base-catalyzed reactions in micellar systems. []

A: While the provided research doesn't delve deeply into computational modeling of sodium phthalate itself, theoretical calculations were used to understand the electrochemical properties of a related compound, sodium 5,5′-carbonylbis(isobenzofuran-1,3-dione) (SCID), which incorporates a sodium phthalate moiety. These calculations provided insights into sodium ion insertion mechanisms and the role of specific functional groups. [] This suggests the potential for applying computational approaches to further explore sodium phthalate's properties.

A: Research on related phthalates offers insights into SAR. For example, studies comparing the toxicity of phthalic acid, sodium phthalate, dimethyl phthalate, dibutyl phthalate, and dioctanol 2 phthalate revealed differences in their LD50 values in mice. [] These variations highlight the impact of ester chain length on biological activity.

A: Various analytical techniques are employed to study sodium phthalate:* HPLC: High-performance liquid chromatography (HPLC) is used to determine the purity of sodium phthalate and analyze its presence in complex mixtures. For instance, researchers used HPLC to assess the purity of sodium phthalate obtained from industrial processes. []* Ion Chromatography: This technique is effective for separating and quantifying ionic species, including sodium phthalate, in solutions. Studies employed ion chromatography to determine inorganic ions in solutions containing sodium phthalate. [, ]* Titration: Due to its well-defined chemical properties, sodium phthalate, particularly its acidic form (potassium hydrogen phthalate), serves as a primary standard for acid-base titrations. This method is commonly used to standardize solutions in analytical chemistry. [, ]* Gravimetric analysis: This technique involves measuring the mass of a substance or its derivative to determine its concentration. Studies used gravimetric methods to evaluate the settling behavior of minerals in the presence of sodium phthalate. []

ANone: While the provided research focuses on other aspects of sodium phthalate, it's important to acknowledge that phthalates, in general, have raised environmental concerns. Studies have shown that some phthalates can persist in the environment and potentially disrupt endocrine systems in wildlife and humans. Further research is needed to fully understand the specific environmental fate and effects of sodium phthalate.

A: Sodium phthalate exhibits different solubility profiles depending on the solvent. Research indicates that it is:* Highly soluble in water: This property makes it suitable for applications requiring aqueous solutions, such as buffer preparation and some industrial processes. [, , , ]* Less soluble in ethanol: This characteristic was exploited to develop a separation method for sodium phthalate from impurities. []* Solubility in other solvents: Further investigation is needed to determine its solubility in a wider range of solvents.

A: Yes, depending on the specific use, alternatives to sodium phthalate exist:* Buffer solutions: Other buffering agents, such as phosphate buffers and Tris buffers, can be used depending on the desired pH range and application. []* Nucleating agents: In polymer composites, alternative nucleating agents, such as adipic acid, can be employed to modify the crystallization and properties of polymers. []* Corrosion inhibitors: Researchers are actively exploring alternative corrosion inhibitors, including organic compounds and other inorganic salts, to find more environmentally friendly and effective solutions. []

A: The provided research highlights some historical milestones in the study of sodium phthalate. Early investigations focused on its use as a standard in acidimetry and alkalimetry, demonstrating its importance in analytical chemistry. [, ] Over time, research explored its diverse applications in fields such as material science, environmental science, and chemical synthesis.

A: The provided research demonstrates the interdisciplinary nature of sodium phthalate studies:* Chemistry: Characterization, synthesis, and understanding its chemical behavior are fundamental to its applications. [, , , , , , , , ]* Material science: Sodium phthalate plays a role in modifying the properties of materials, such as polymers and metals. [, ]* Environmental science: Research on the environmental fate and effects of sodium phthalate draws upon analytical chemistry, toxicology, and ecological studies. * Biochemistry: Sodium phthalate's interactions with biological systems and its potential effects on enzymes and organisms are active areas of research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.